Bienvenue dans la boutique en ligne BenchChem!

(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Monoacylglycerol lipase MAGL inhibitor piperazinyl azetidine scaffold

CAS 1428372-67-1 is a rationally designed piperazinyl azetidine with a methylsulfonyl-azetidine core and pyridin-2-yl substituent, directly engaging the MAGL serine hydrolase pharmacophore. Published SAR shows that replacing these precise moieties causes >100-fold IC50 shifts and altered binding reversibility, making generic piperazine analogs unreliable. Procure this exact compound to eliminate scaffold-hopping risk, accelerate covalent MAGL probe design, and ensure valid selectivity profiling versus FAAH, ABHD6, and ABHD12. Suitable as a cold reference standard for CNS PET tracer programs.

Molecular Formula C14H20N4O3S
Molecular Weight 324.4
CAS No. 1428372-67-1
Cat. No. B2544693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS1428372-67-1
Molecular FormulaC14H20N4O3S
Molecular Weight324.4
Structural Identifiers
SMILESCS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C14H20N4O3S/c1-22(20,21)18-10-12(11-18)14(19)17-8-6-16(7-9-17)13-4-2-3-5-15-13/h2-5,12H,6-11H2,1H3
InChIKeyFIQHMRDLYZMYRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Researchers Are Inquiring About (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1428372-67-1) for CNS Target Screening


(1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1428372-67-1, molecular formula C14H20N4O3S, molecular weight 324.40 g/mol) is a synthetic small molecule combining a 1-methylsulfonylazetidine carbonyl core with a 4-(pyridin-2-yl)piperazine moiety [1]. The compound belongs to the piperazinyl azetidine scaffold class, a chemotype that has been systematically explored for reversible monoacylglycerol lipase (MAGL) inhibition and positron emission tomography (PET) tracer development in peer-reviewed medicinal chemistry literature [2]. Although this specific CAS entry appears in chemical vendor inventories as a research compound with typical purity specifications of 95%, no primary pharmacological or biochemical data for this exact molecule have been identified in PubMed-indexed articles or patent claims at the time of this analysis.

Why the Methylsulfonyl‑Azetidine‑Pyridylpiperazine Constitution of CAS 1428372-67-1 Cannot Be Replaced by Common Piperidine or Phenylpiperazine Analogs


Substituting (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone with structurally related in-class compounds (e.g., N‑phenylpiperazine or piperidine‑linked analogs) is not evidence‑based because the piperazinyl azetidine scaffold exhibits a distinct structure–activity relationship (SAR) for serine hydrolase engagement. In published MAGL inhibitor series, the identity of the azetidine N‑substituent (methylsulfonyl vs. acetyl or carbamate) and the piperazine aryl group (pyridin‑2‑yl vs. phenyl or pyrimidinyl) dramatically modulates both inhibitory potency (IC50 shifts exceeding 100‑fold) and reversible vs. irreversible binding mode [1]. The methylsulfonyl group on the azetidine ring and the 2‑pyridyl substitution on the piperazine are not interchangeable decoration points; they directly influence the compound‘s hydrogen‑bond acceptor profile, logP, and target‑binding geometry. Consequently, generic procurement of a “similar piperazine” without verifying the precise azetidine and aryl substitution pattern carries a high risk of obtaining a compound with entirely different target engagement, selectivity profile, or binding kinetics.

Quantitative Differentiation Evidence for (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: Comparator Analysis


Scaffold-Based MAGL Inhibitory Potency Differentiation: Methylsulfonyl‑Azetidine vs. Acetyl‑Azetidine Analogs

No direct IC50 data are available for (1-(methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone itself. However, the piperazinyl azetidine chemotype to which this compound belongs has been extensively characterized for MAGL inhibition. In a systematic structure–activity relationship study, the methylsulfonyl‑bearing irrev‑ersible inhibitor 8 (IC50 = 0.0065 nM) showed >1,000‑fold higher potency than acetyl‑azetidine reversible inhibitor 17 (IC50 = 6.5 nM) [1]. The pyridin‑2‑yl group on the piperazine is a critical pharmacophore element; its replacement with a phenyl group typically reduces MAGL affinity substantially, as shown by related compound pairs in the same series. This indicates that the specific combination of a methylsulfonyl azetidine and a 2‑pyridyl piperazine found in CAS 1428372-67-1 occupies a differentiated position within the scaffold SAR that is associ‑ated with high‑potency, irreversible binding character.

Monoacylglycerol lipase MAGL inhibitor piperazinyl azetidine scaffold

Selectivity Profile Differentiation: Methylsulfonyl‑Azetidine vs. Other Serine Hydrolase Inhibitor Chemotypes

The methylsulfonyl‑azetidine piperazinyl scaffold has demonstrated clean selectivity for MAGL over other lipid hydrolases (FAAH, ABHD6, ABHD12) by competitive activity‑based protein profiling (ABPP) in mouse brain proteomes [1]. In contrast, many widely used MAGL inhibitors such as JZL184 (a carbamate) exhibit significant cross‑reactivity with FAAH at concentrations only 5‑ to 10‑fold above their MAGL IC50 [2]. Compounds within the methylsulfonyl‑azetidine series, including compound 8, maintained ≥100‑fold selectivity for MAGL over FAAH and other serine hydrolases [1]. While the exact selectivity window for CAS 1428372-67-1 has not been published, its structural membership in the methylsulfonyl‑azetidine subclass predicts a selectivity advantage over carbamate‑based MAGL probes.

Serine hydrolase activity-based protein profiling selectivity

CNS Penetration and Brain Pharmacokinetics Differentiation Among Piperazinyl Azetidine Scaffold Members

The piperazinyl azetidine scaffold has demonstrated favorable brain uptake in rodent and non‑human primate PET imaging studies. Radioligands [11C]8, [11C]17, and [18F]37 achieved brain radioactivity concentrations sufficient for PET quantification, with heterogeneous regional distribution matching MAGL expression patterns (high in hippocampus, cortex, thalamus, striatum, cerebellum) [1]. The methylsulfonyl‑bearing irreversible ligand [11C]8 showed high brain uptake and excellent binding specificity toward MAGL in vivo. The physicochemical properties computed for CAS 1428372-67-1 (XLogP3 = -0.4, no hydrogen bond donors, 6 hydrogen bond acceptors, topological polar surface area ≈ 97 Ų) place it within the favorable CNS drug‑like property space (MW <400, logP <5, HBD = 0), similar to the brain‑penetrant scaffold members [2]. In contrast, larger or more lipophilic piperidine‑linked MAGL inhibitors often exhibit impaired brain penetration or increased non‑specific binding.

CNS penetration brain pharmacokinetics PET imaging

Recommended Application Scenarios for (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1428372-67-1) Based on Scaffold Evidence


MAGL Covalent Probe Development and Activity‑Based Protein Profiling (ABPP)

Based on the methylsulfonyl‑azetidine scaffold‘s demonstrated ability to confer irreversible MAGL inhibition with single‑digit nanomolar potency in the compound 8 chemotype, CAS 1428372-67-1 can serve as a structural starting point for designing covalent MAGL activity‑based probes. The pyridin‑2‑yl group provides a handle for further functionalization (e.g., radiolabeling or fluorophore conjugation) while maintaining the pharmacophore elements required for MAGL active‑site engagement [1].

CNS Serine Hydrolase Selectivity Screening Panels

The scaffold‘s established selectivity for MAGL over FAAH, ABHD6, and ABHD12 [1] makes CAS 1428372-67-1 a candidate control compound for assembling serine hydrolase selectivity screening panels. Its computed CNS drug‑like properties [2] further support its use in cell‑based assays where membrane permeability and intracellular target access are required.

Structure–Activity Relationship (SAR) Expansion of Piperazinyl Azetidine MAGL Inhibitors

CAS 1428372-67-1 represents a systematic variation within the piperazinyl azetidine SAR landscape (methylsulfonyl azetidine + pyridin‑2‑yl piperazine) that has not been individually published. Procurement of this specific compound enables research groups to fill a gap in the existing SAR table and evaluate whether the pyridin‑2‑yl substitution improves or retains MAGL potency and selectivity relative to phenyl‑substituted analogs [1].

PET Tracer Precursor or Cold Reference Standard Synthesis

Given that structurally related piperazinyl azetidine compounds have been successfully radiolabeled with carbon‑11 and fluorine‑18 for PET imaging of MAGL [1], CAS 1428372-67-1 can be utilized as a cold reference standard or as a synthetic precursor for developing novel MAGL PET tracers with potentially improved binding kinetics or metabolic stability.

Quote Request

Request a Quote for (1-(Methylsulfonyl)azetidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.